molecular formula C10H13NO2 B8183803 Methyl 2-(4-(methylamino)phenyl)acetate

Methyl 2-(4-(methylamino)phenyl)acetate

Cat. No.: B8183803
M. Wt: 179.22 g/mol
InChI Key: ZJVFJMWAGFSXJR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(methylamino)phenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid and contains a methylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(methylamino)phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-(methylamino)benzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Another method involves the reduction of 4-(methylamino)phenylacetic acid using a reducing agent such as lithium aluminum hydride, followed by esterification with methanol. This method provides a high yield of the target compound under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and esterification are commonly employed techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(methylamino)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(methylamino)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(methylamino)phenyl)acetate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-(4-(methylamino)phenyl)acetate can be compared with other similar compounds such as:

    Phenylacetic acid: Lacks the ester and methylamino groups, resulting in different reactivity and applications.

    Methyl 2-(4-aminophenyl)acetate: Contains an amino group instead of a methylamino group, leading to variations in chemical behavior and biological activity.

    Methyl 2-(4-(dimethylamino)phenyl)acetate: Has a dimethylamino group, which affects its steric and electronic properties compared to the methylamino derivative.

Properties

IUPAC Name

methyl 2-[4-(methylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9-5-3-8(4-6-9)7-10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFJMWAGFSXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl (4-formylaminophenyl)acetate (4.31 g) in THF (20.0 mL) at 0° C. was slowly added borane dimethylsulfide (8.61 mL, 90.8 mmol). The reaction mixture was stirred at room temperature overnight and then cooled to 0° C. MeOH (15 mL) was added cautiously and the resulting mixture was stirred for 3 h. The mixture was then concentrated under reduced pressure to give the title compound (4.0 g, 73% yield, 2 steps) as a clear oil.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
8.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl(4-formylaminophenyl)acetate (4.31 g) in THF (20.0 mL) at 0° C. was slowly added borane dimethylsulfide (8.61 mL, 90.8 mmol). The reaction mixture was stirred at room temperature overnight and then cooled to 0° C. MeOH (15 mL) was added cautiously and the resulting mixture was stirred for 3 h. The mixture was then concentrated under reduced pressure to give the title compound (4.0 g, 73% yield, 2 steps) as a clear oil.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
8.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
73%

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